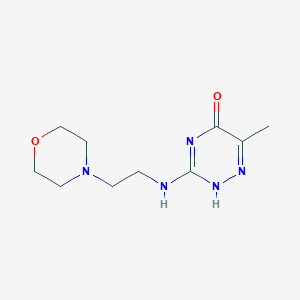
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of triazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The exact mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MTA has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activation of various protein kinases involved in cell signaling.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. MTA has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using MTA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer research. However, MTA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of MTA, including further studies to elucidate its mechanism of action and potential side effects, as well as the development of new derivatives with improved efficacy and safety profiles. Other potential future directions include the application of MTA in the treatment of various inflammatory and autoimmune diseases, as well as its potential use in combination with other chemotherapeutic agents for the treatment of cancer.
合成法
MTA can be synthesized using a variety of methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent. Other methods involve the use of different reagents and reaction conditions, but the overall process involves the formation of a triazine ring structure with a morpholinyl substituent.
科学的研究の応用
MTA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. MTA has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
特性
製品名 |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
|---|---|
分子式 |
C10H17N5O2 |
分子量 |
239.27 g/mol |
IUPAC名 |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
InChIキー |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
異性体SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
正規SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)



![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)